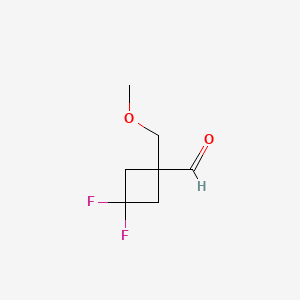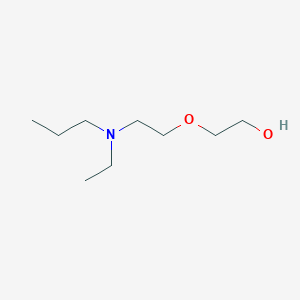
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol is an organic compound with the molecular formula C9H21NO2 It is a clear liquid that is used as an intermediate in organic synthesis and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol typically involves the reaction of ethyl(propyl)amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process can be summarized as follows:
Reaction Setup: Ethyl(propyl)amine is mixed with ethylene oxide in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).
Reaction Conditions: The mixture is heated to a temperature of around 50-60°C and stirred for several hours.
Product Isolation: After the reaction is complete, the product is isolated by distillation or extraction, followed by purification using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or thiolated derivatives.
Scientific Research Applications
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Ethylamino)ethoxy)ethan-1-ol: Similar structure but with an ethylamino group instead of ethyl(propyl)amino.
2-(2-(Propylamino)ethoxy)ethan-1-ol: Similar structure but with a propylamino group instead of ethyl(propyl)amino.
2-(2-(Methylamino)ethoxy)ethan-1-ol: Similar structure but with a methylamino group instead of ethyl(propyl)amino.
Uniqueness
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol is unique due to its specific combination of ethyl and propyl groups attached to the amino moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H21NO2 |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-[2-[ethyl(propyl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C9H21NO2/c1-3-5-10(4-2)6-8-12-9-7-11/h11H,3-9H2,1-2H3 |
InChI Key |
KPBAIHSOURVBOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride](/img/structure/B15302466.png)
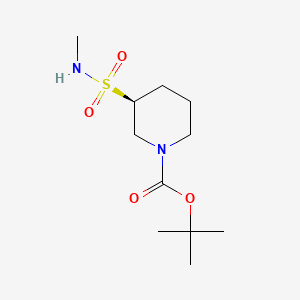
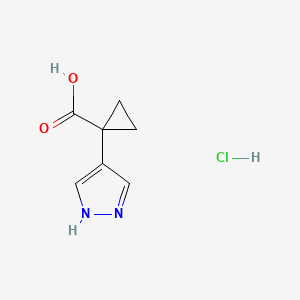
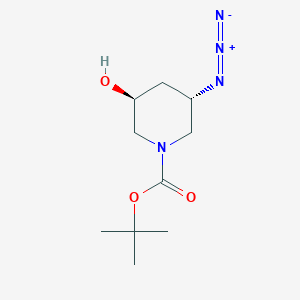
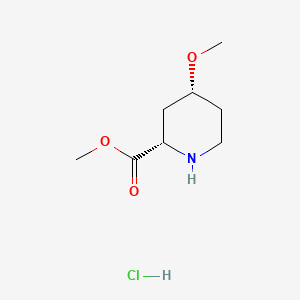
![5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B15302504.png)
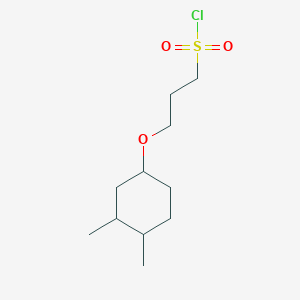
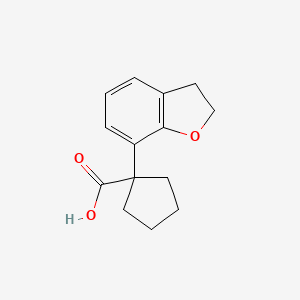
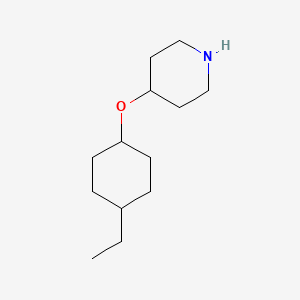
![rac-tert-butylN-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate,cis](/img/structure/B15302525.png)
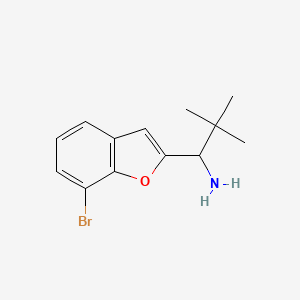
![2-[N-(prop-2-en-1-yl)acetamido]acetic acid](/img/structure/B15302534.png)
![1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)
